3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(1,3,4-THIADIAZOL-2-YL)-4-ISOXAZOLECARBOXAMIDE
Description
3-(2,6-Dichlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)-4-isoxazolecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group, a thiadiazole ring, and an isoxazolecarboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O2S/c1-6-9(12(20)17-13-18-16-5-22-13)11(19-21-6)10-7(14)3-2-4-8(10)15/h2-5H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENWPFKUOZLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)-4-isoxazolecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction, where a dichlorobenzene derivative reacts with the thiadiazole intermediate.
Formation of the Isoxazole Ring: The isoxazole ring is formed by reacting the intermediate with hydroxylamine and an appropriate aldehyde or ketone under acidic conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)-4-isoxazolecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to disruption of metabolic pathways.
Bind to Receptors: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)-4-isoxazolecarboxamide
- 3-(2,6-Dichlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)-4-pyrazolecarboxamide
- 3-(2,6-Dichlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)-4-thiazolecarboxamide
Uniqueness
3-(2,6-Dichlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)-4-isoxazolecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity, while the thiadiazole and isoxazole rings contribute to its stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
